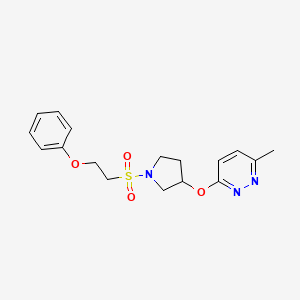![molecular formula C19H15N3O2S B2375248 N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamid CAS No. 851099-15-5](/img/structure/B2375248.png)
N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide is a compound that belongs to the class of imidazothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, antitubercular, antipsychotic, antiviral, and immunomodulatory properties . The unique structure of imidazothiazole derivatives makes them valuable in medicinal chemistry and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
Target of Action
The primary target of N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, through a specific binding pattern
Biochemical Pathways
The compound affects the pantothenate biosynthesis pathway by inhibiting the activity of Pantothenate synthetase . This inhibition disrupts the production of coenzyme A, affecting various metabolic pathways that rely on this coenzyme.
Pharmacokinetics
In silico admet prediction has been performed for similar compounds , suggesting potential bioavailability
Result of Action
The compound’s action results in the inhibition of Mycobacterium tuberculosis growth . It displays significant activity against this strain, with IC50 and IC90 values in the low micromolar range . Notably, the compound shows selective inhibition of Mycobacterium tuberculosis over non-tuberculous mycobacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . One common method includes the use of microwave-assisted green synthesis, which activates substrates like acetyl acetone or ethyl acetoacetate and reagents such as N-bromosuccinimide (NBS) to yield α-bromoketones . These intermediates then react with 2-aminothiazoles to form the desired imidazothiazole derivatives.
Industrial Production Methods
In industrial settings, the synthesis of imidazothiazole derivatives can be optimized using continuous flow reactors. This method involves a multistage system where intermediate compounds are not isolated, thus streamlining the production process . For example, the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid in a continuous flow reactor can produce imidazo[2,1-b]thiazole-6-carboxylic acid, which is then further processed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levamisole: An imidazothiazole derivative used as an anthelmintic and immunomodulatory agent.
Pifithrin-β: An imidazothiazole derivative with antineoplastic properties.
WAY-181187: An imidazothiazole derivative with anxiolytic properties.
Uniqueness
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets
Eigenschaften
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-18(13-24-16-4-2-1-3-5-16)20-15-8-6-14(7-9-15)17-12-22-10-11-25-19(22)21-17/h1-12H,13H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRMOKUJUVRQNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2375166.png)




![1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/structure/B2375176.png)
![2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2375177.png)
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2375178.png)

![N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-yl]but-2-ynamide](/img/structure/B2375184.png)

![2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B2375186.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2375187.png)
